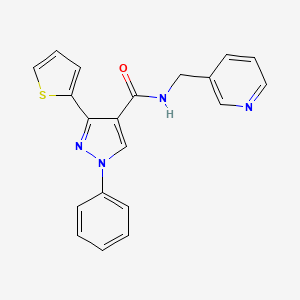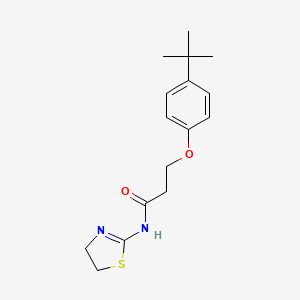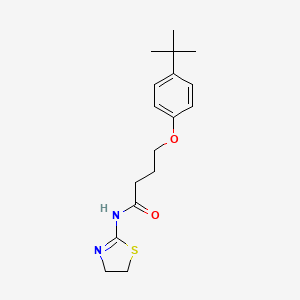![molecular formula C15H14Cl2N2O2S B1225258 3-[1-(2,4-Dichlorophenyl)sulfonyl-2-pyrrolidinyl]pyridine](/img/structure/B1225258.png)
3-[1-(2,4-Dichlorophenyl)sulfonyl-2-pyrrolidinyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(2,4-dichlorophenyl)sulfonyl-2-pyrrolidinyl]pyridine is a member of pyrrolidines and a member of pyridines.
Aplicaciones Científicas De Investigación
Environmental Exposure in Children : A study in South Australia found widespread chronic exposure to organophosphorus (OP) and pyrethroid (PYR) compounds, including 3-[1-(2,4-Dichlorophenyl)sulfonyl-2-pyrrolidinyl]pyridine, in preschool children. The children were exposed to multiple chemicals simultaneously, indicating the need for public health policy development regarding the regulation and use of these chemicals (Babina et al., 2012).
Occupational Exposures and Health Risks : A longitudinal study assessed the occupational exposure of Egyptian cotton field workers to organophosphorous insecticides including chlorpyrifos, which shares structural similarities with 3-[1-(2,4-Dichlorophenyl)sulfonyl-2-pyrrolidinyl]pyridine. The study highlighted the variable exposures based on job classification and work site, suggesting that these factors should not be used solely for categorizing exposure when assessing health outcomes (Singleton et al., 2015).
Exposure and Health Implications in the General Population : Research on the distribution of methylsulfonyl metabolites of polychlorinated biphenyls (PCBs) and p,p'-DDE in human tissues suggests that the distribution patterns of these metabolites, which can be structurally related to 3-[1-(2,4-Dichlorophenyl)sulfonyl-2-pyrrolidinyl]pyridine, differ between liver and other tissues. This study indicates the need for understanding the specific distribution and metabolism of such compounds in human tissues to assess potential health risks (Chu et al., 2003).
Metabolic Detoxication in Humans : A study on the metabolic detoxication of bis(2-hydroxy-3, 5-dichlorophenyl)sulfoxide (BTS) in humans found that BTS was reduced to its sulfide form and then conjugated with glucuronide, indicating a potential pathway for the metabolism and detoxication of structurally similar compounds like 3-[1-(2,4-Dichlorophenyl)sulfonyl-2-pyrrolidinyl]pyridine in the human body (Sakamoto et al., 1981).
Propiedades
Nombre del producto |
3-[1-(2,4-Dichlorophenyl)sulfonyl-2-pyrrolidinyl]pyridine |
|---|---|
Fórmula molecular |
C15H14Cl2N2O2S |
Peso molecular |
357.3 g/mol |
Nombre IUPAC |
3-[1-(2,4-dichlorophenyl)sulfonylpyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C15H14Cl2N2O2S/c16-12-5-6-15(13(17)9-12)22(20,21)19-8-2-4-14(19)11-3-1-7-18-10-11/h1,3,5-7,9-10,14H,2,4,8H2 |
Clave InChI |
LHEOSHHKCZRSST-UHFFFAOYSA-N |
SMILES canónico |
C1CC(N(C1)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl)C3=CN=CC=C3 |
Solubilidad |
53.6 [ug/mL] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-oxo-5-(2-oxo-1H-indol-3-ylidene)-2-thiazolyl]benzenesulfonamide](/img/structure/B1225175.png)
![4-[4-(2,4-Dichlorophenyl)-2-thiazolyl]benzoic acid](/img/structure/B1225177.png)
![N9-(4-butoxyphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine](/img/structure/B1225182.png)
![N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B1225183.png)

![2-[(4-ethoxyphenyl)sulfonylamino]-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B1225187.png)

![4-[4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carbonyl]-1H-quinolin-2-one](/img/structure/B1225189.png)

![2-N-[(3-iodophenyl)methylideneamino]-6-morpholin-4-yl-4-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B1225194.png)
![(5Z)-5-[(4-methylphenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1225197.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-8-ethoxy-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B1225198.png)

![N-(1,3-benzothiazol-2-yl)-2-[[5-(4-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1225201.png)